2-Tert-butylpiperidine oxalate 2-Tert-butylpiperidine oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13240958
InChI: InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6)
SMILES: CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

2-Tert-butylpiperidine oxalate

CAS No.:

Cat. No.: VC13240958

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butylpiperidine oxalate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name 2-tert-butylpiperidine;oxalic acid
Standard InChI InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key RGRCOTVVNONHLE-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O

Introduction

Structural Characteristics and Molecular Composition

2-Tert-butylpiperidine oxalate consists of a piperidine ring—a six-membered amine heterocycle—substituted at the 2-position with a tert-butyl group (C(CH3)3C(CH_3)_3), paired with an oxalate counterion (C2O42C_2O_4^{2-}). The salt likely adopts a 1:1 or 2:1 stoichiometry, depending on the protonation state of the piperidine nitrogen and the dissociation of oxalic acid (HOOCCOOHHOOCCOOH).

Molecular Formula and Weight

  • 1:1 Salt: C9H19NC2HO4C_9H_{19}N \cdot C_2HO_4

    • Molecular weight: 139.25(2-tert-butylpiperidine)+90.03(hydrogen oxalate)=229.28g/mol139.25 \, (\text{2-tert-butylpiperidine}) + 90.03 \, (\text{hydrogen oxalate}) = 229.28 \, \text{g/mol} .

  • 2:1 Salt: 2C9H19NC2O42C_9H_{19}N \cdot C_2O_4

    • Molecular weight: 2×139.25+88.02=366.52g/mol2 \times 139.25 + 88.02 = 366.52 \, \text{g/mol} .

The tert-butyl group confers steric bulk, influencing crystallinity and solubility, while the oxalate ion contributes to ionic lattice stability.

Synthesis and Preparation

The synthesis of 2-tert-butylpiperidine oxalate likely involves a straightforward acid-base reaction:

2-Tert-butylpiperidine+Oxalic acid2-Tert-butylpiperidine oxalate+H2O\text{2-Tert-butylpiperidine} + \text{Oxalic acid} \rightarrow \text{2-Tert-butylpiperidine oxalate} + \text{H}_2\text{O}

Reaction Conditions

  • Solvent: Polar aprotic solvents (e.g., ethanol, acetone) or water facilitate proton transfer .

  • Stoichiometry: Molar ratios of 1:1 or 2:1 (amine:oxalic acid) determine salt stoichiometry.

  • Crystallization: Slow evaporation or cooling yields crystalline product, as seen in analogous piperazine oxalate systems .

Patent literature on oxalate ester synthesis (e.g., diethyl oxalate reactions with sterols) highlights the importance of temperature control (e.g., steam baths at 90–100°C) and inert atmospheres to prevent side reactions .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated 150180C150–180^\circ \text{C} based on tert-butyl oxalate esters (6972C69–72^\circ \text{C}) and piperazine oxalate derivatives .

  • Decomposition: Oxalate salts decompose at elevated temperatures, releasing CO2CO_2 and forming tertiary amine byproducts.

Solubility

  • Polar Solvents: High solubility in water, ethanol, and acetone due to ionic interactions .

  • Non-Polar Solvents: Low solubility in hexane or toluene, consistent with tert-butylpiperidine’s hydrophobicity .

Spectral Characterization

  • 1H NMR^1\text{H NMR}: Peaks for piperidine protons (δ1.23.0\delta 1.2–3.0), tert-butyl (δ1.1\delta 1.1), and oxalate (δ4.55.0\delta 4.5–5.0) .

  • IR: Stretches at 17001750cm11700–1750 \, \text{cm}^{-1} (oxalate carbonyl) and 32003400cm13200–3400 \, \text{cm}^{-1} (amine N-H) .

Applications and Functional Relevance

While direct applications of 2-tert-butylpiperidine oxalate are undocumented, its structural analogs suggest potential uses:

Pharmaceutical Intermediates

Piperidine derivatives are ubiquitous in drug design (e.g., antihistamines, antivirals). The oxalate salt form may enhance solubility or stability, as seen in proton-pump inhibitors .

Catalysis

Bulky amines like 2-tert-butylpiperidine can act as ligands in asymmetric catalysis. Oxalate counterions may modulate solubility in non-aqueous media .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator